
4-((S)-2-((S)-2-amino-3-methylbutanamido)-5-ureidopentanamido)benzyl 2-(pyridin-2-yldisulfanyl)ethylcarbamate
Description
This compound is a synthetic ureidopentanamido derivative featuring a benzyl carbamate core substituted with a pyridinyldisulfanyl ethyl group. Its structure includes:
- Disulfide functionality: The pyridin-2-yldisulfanyl group enables redox-sensitive behavior, allowing reversible conjugation under reducing conditions .
This compound is likely designed for applications in targeted drug delivery or bioconjugation due to its reactive disulfide and modular carbamate structure.
Properties
IUPAC Name |
[4-[[2-[(2-amino-3-methylbutanoyl)amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N7O5S2/c1-17(2)22(27)24(35)33-20(6-5-13-30-25(28)36)23(34)32-19-10-8-18(9-11-19)16-38-26(37)31-14-15-39-40-21-7-3-4-12-29-21/h3-4,7-12,17,20,22H,5-6,13-16,27H2,1-2H3,(H,31,37)(H,32,34)(H,33,35)(H3,28,30,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBCOKQFJNGLRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCSSC2=CC=CC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N7O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several functional components:
- Amino acid derivatives : The presence of (S)-2-amino-3-methylbutanamido suggests potential interactions with biological systems, particularly in protein synthesis and enzyme inhibition.
- Ureido and carbamate groups : These functional groups may enhance the compound's solubility and bioavailability.
- Pyridine moiety : Known for its role in various biological activities, the pyridine ring can influence the compound's interaction with biological targets.
Table 1: Structural Components
Component | Description |
---|---|
Amino Acid Derivative | (S)-2-amino-3-methylbutanamido |
Ureido Group | Enhances solubility and potential receptor binding |
Carbamate Group | May improve pharmacokinetic properties |
Pyridine Moiety | Involved in various biological interactions |
The biological activity of this compound is primarily associated with its ability to inhibit specific enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor of proteases, which are critical in various physiological processes and disease states.
- Enzyme Inhibition : The compound's structural features allow it to mimic substrates or transition states of enzymes, thereby inhibiting their activity.
- Receptor Interaction : The presence of the pyridine ring may facilitate binding to various receptors, influencing signaling pathways.
Case Study 1: SARS-CoV Protease Inhibition
In a study assessing the efficacy of similar compounds against SARS-CoV 3CL protease, researchers found that modifications to the dipeptide structure significantly enhanced inhibitory activity. The incorporation of a benzothiazole unit was noted to improve binding affinity, suggesting that structural analogs of our compound could exhibit similar properties .
Case Study 2: Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit cytotoxic effects on cancer cell lines. For instance, a related compound demonstrated significant apoptosis induction in breast cancer cells through caspase activation pathways. This suggests that our compound may also possess anticancer properties worthy of further investigation.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of compounds structurally related to our target:
- IC50 Values : Inhibitory concentration values were determined for various analogs, indicating that modifications can lead to enhanced potency against specific targets.
- Structure-Activity Relationship (SAR) : Systematic alterations in the chemical structure have been shown to affect biological outcomes significantly. For example, changing substituents on the benzyl group altered receptor selectivity and binding affinity .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Divergences and Implications
Benzyl Carbamate Substitutions: The original compound uses a pyridinyldisulfanyl ethyl group, enabling disulfide exchange reactions critical for intracellular drug release . Compound-Linker 2.17 replaces the disulfide with a maleimide group, forming irreversible thiol adducts for stable conjugates (e.g., antibody-drug conjugates) .
Linker Modifications :
- The hexanamido linker in Compound-Linker 2.17 extends spatial flexibility, possibly enhancing target engagement or reducing steric hindrance in large biomolecules .
Amino Acid Backbone: The stereospecific (S)-configuration is conserved across analogs, preserving chiral integrity for biological interactions.
Functional and Application-Based Differences
- Redox Sensitivity : The original compound’s disulfide bond allows cleavage in reducing environments (e.g., cytoplasm), making it suitable for triggered release systems. In contrast, maleimide-containing analogs (e.g., Compound-Linker 2.17) form stable bonds, ideal for long-term targeting .
- Imaging vs. Therapy : Compound 2e’s coumarin group suggests utility in fluorescence-based tracking, whereas the original compound and Compound-Linker 2.17 prioritize therapeutic payload delivery .
- Solubility and Bioavailability : Ureido and methoxyacetamido groups in Compound 2e may improve aqueous solubility compared to the hydrophobic coumarin and pyridinyldisulfanyl motifs .
Research Findings and Limitations
- Synthetic Challenges : The complexity of stereospecific synthesis and disulfide stability under physiological conditions requires rigorous optimization .
- Biological Data Gaps : While structural data are well-documented (e.g., NMR in ), evidence for the original compound’s in vivo efficacy or toxicity is absent in the provided materials.
- Patent-Driven Design : Many analogs (e.g., Compound-Linker 2.17) are disclosed in patents, emphasizing industrial focus on bioconjugation over fundamental mechanistic studies .
Preparation Methods
Synthesis of Benzyl 2-(Pyridin-2-Yldisulfanyl)Ethylcarbamate (Fragment A)
The pyridin-2-yldisulfanyl moiety is synthesized via a catalytic reaction between 2-aminopyridine and ethyl acrylate. Under nitrogen protection, trifluoromethanesulfonic acid catalyzes the reaction in anhydrous ethanol at 120–160°C for 16–20 hours. Post-reaction purification involves washing with organic solvents (e.g., dichloromethane), reduced-pressure concentration, and recrystallization to yield white lamellar crystals (52% overall yield).
Key Reaction Conditions :
Synthesis of (S)-2-((S)-2-Amino-3-Methylbutanamido)-5-Ureidopentanoic Acid (Fragment B)
The dipeptide backbone is constructed using solid-phase peptide synthesis (SPPS) or solution-phase methods. A representative approach involves:
-
Coupling of (S)-2-amino-3-methylbutanoic acid with Boc-protected pentanediamine using HBTU/DIPEA in DMF.
-
Urea installation via reaction with triphosgene, followed by ammonia treatment to form the ureido group.
-
Deprotection of the Boc group using trifluoroacetic acid (TFA).
Critical Data :
Fragment Coupling and Final Assembly
The final assembly involves conjugating Fragments A and B using carbodiimide chemistry.
-
Activation of Fragment B : The carboxylic acid is activated with EDC·HCl–HOBt in DMF.
-
Coupling with Fragment A : The activated acid reacts with the amine group of Fragment A at 0°C for 4 hours, followed by room temperature stirring for 24 hours.
-
Purification : Reverse-phase HPLC achieves >95% purity, with characterization via , , and mass spectrometry.
Optimized Parameters :
Catalytic and Solvent Considerations
Catalyst Efficiency
Solvent Impact
-
DMF facilitates solubilization of peptide intermediates, whereas THF is preferred for urea-forming reactions due to its inertness.
Analytical Validation
Characterization Techniques
Q & A
Basic: What are the key synthetic strategies for constructing the backbone of this compound?
Answer:
The compound’s synthesis involves multi-step orthogonal coupling, leveraging solid-phase peptide synthesis (SPPS) or solution-phase methods. Critical steps include:
- Chiral amino acid coupling : (S)-2-amino-3-methylbutanoic acid residues are coupled using carbodiimide reagents (e.g., DCC) with HOBt activation to minimize racemization .
- Ureido-pentanamido linkage : A urea bridge is introduced via reaction of an isocyanate intermediate with a primary amine under anhydrous conditions .
- Benzyl carbamate protection : The benzyl group is installed using benzyl chloroformate in the presence of a base (e.g., triethylamine) to protect the carbamate moiety during subsequent reactions .
Reference Protocols : See stepwise procedures in for reagent ratios and temperature control.
Advanced: How can stereochemical integrity be maintained during the synthesis of chiral centers?
Answer:
Stereochemical control requires:
- Enantiopure starting materials : Use (S)-configured amino acids (e.g., (S)-2-amino-3-methylbutanoic acid) with ≥99% enantiomeric excess (ee) .
- Coupling conditions : Activate carboxyl groups with HOBt/DIC to suppress racemization. Monitor ee via chiral HPLC (e.g., Chiralpak IA column) .
- Low-temperature reactions : Perform couplings at 0–4°C to reduce epimerization risk, particularly for the ureidopentanamido segment .
Data Contradiction Note : reports 95% ee under DCC activation, while achieved 98% ee using HATU. Optimize activating reagents based on steric hindrance.
Advanced: What are the challenges in stabilizing the pyridin-2-yldisulfanyl group during functionalization?
Answer:
The disulfide bond is prone to reduction or thiol-disulfide exchange. Mitigation strategies include:
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation or unintended reduction .
- Protective groups : Temporarily replace the disulfide with a tert-butylthio (-S-tBu) group, which is later oxidized to regenerate the disulfide .
- Post-synthetic modification : Introduce the disulfide via a thiol-pyridyl disulfide exchange reaction under mild pH (6.5–7.5) to avoid side reactions .
Critical Data : ’s patent example achieved 85% yield using post-synthetic disulfide formation, while direct synthesis ( ) resulted in 70% yield due to side reactions.
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) confirm purity (>95%) and molecular weight (e.g., [M+H]+ ion) .
- NMR : 1H/13C NMR resolves stereochemistry:
- Circular Dichroism (CD) : Validates secondary structure and chiral consistency .
Advanced: How to resolve contradictions in reported yields for the ureidopentanamido segment?
Answer:
Discrepancies arise from:
- Solvent polarity : achieved 80% yield in DMF, while reports 65% in THF due to poor urea intermediate solubility.
- Catalyst choice : Zinc acetate () accelerates urea formation vs. uncatalyzed reactions ( ), improving yields by 15–20% .
Methodological Recommendation : Screen solvents (DMF > DCM > THF) and add 5 mol% Zn(OAc)2 for optimal results.
Advanced: What strategies prevent aggregation during purification of the final product?
Answer:
- Denaturing conditions : Use 6 M guanidine HCl in purification buffers to disrupt hydrophobic interactions .
- Size-exclusion chromatography (SEC) : Separate aggregates using Superdex 30 in PBS (pH 7.4) .
- Lyophilization additives : Include 5% trehalose to stabilize the compound during freeze-drying .
Basic: How is the carbamate linkage stability evaluated under physiological conditions?
Answer:
- Hydrolysis kinetics : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. Half-life >24 h indicates suitability for in vivo studies .
- Enzymatic resistance : Test stability in human serum (37°C, 6 h); <5% degradation suggests resistance to esterases .
Advanced: How to design analogs with improved bioavailability?
Answer:
- LogP optimization : Introduce polar groups (e.g., PEG linkers) to reduce LogP from 3.2 (parent compound) to <2.5, enhancing solubility .
- Prodrug approaches : Mask the pyridinyldisulfanyl group as a thioether, which is cleaved in reducing environments (e.g., intracellular GSH) .
Data Insight : ’s peptidomimetic analogs showed 3-fold higher Caco-2 permeability via prodrug modification.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.